N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide
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Overview
Description
N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydrofuran ring, a benzamide group, and multiple methyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide typically involves the following steps:
Formation of 3-hydroxytetrahydrofuran: This intermediate can be synthesized via cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane or through hydroboration of dihydrofuran using various borane reagents.
Attachment of the benzamide group: The hydroxyl group of 3-hydroxytetrahydrofuran is reacted with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzamide group may produce an amine.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrahydrofuran ring and benzamide group can form hydrogen bonds and other interactions with these targets, influencing their activity and pathways.
Comparison with Similar Compounds
Similar Compounds
3-hydroxytetrahydrofuran: A precursor in the synthesis of the target compound.
2,4,6-trimethylbenzamide: Shares the benzamide group but lacks the tetrahydrofuran ring.
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-propylbenzamide: Similar structure with a different substituent on the benzamide group.
Uniqueness
N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide is unique due to the combination of the tetrahydrofuran ring and the 2,4,6-trimethylbenzamide group
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-6-11(2)13(12(3)7-10)14(17)16-8-15(18)4-5-19-9-15/h6-7,18H,4-5,8-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQABJUNNKAOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2(CCOC2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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